N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
Description
N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a substituted indole-ethylamine derivative characterized by a 2,5-dimethylindole core linked to an ethanamine chain. The indole moiety is substituted at the 3-position with an ethanamine group, which is further functionalized with a 4-chlorobenzyl group.
Structurally, the compound combines features of both indole alkaloids and phenethylamines, which are known for their interactions with serotonin (5-HT) receptors.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2.ClH/c1-13-3-8-19-18(11-13)17(14(2)22-19)9-10-21-12-15-4-6-16(20)7-5-15;/h3-8,11,21-22H,9-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGLDLZEKMGTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=C(C=C3)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution Reactions: The 2,5-dimethyl groups can be introduced through Friedel-Crafts alkylation reactions.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached via reductive amination, where the indole derivative reacts with 4-chlorobenzylamine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the side chain.
Reduction: Reduction reactions can occur at the aromatic ring or the side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to dehalogenated products.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations:
Indole vs. Phenyl Cores : The target compound’s indole core distinguishes it from phenyl-based analogs (e.g., 25C-NBOMe). Indole derivatives often exhibit enhanced binding to 5-HT1A/2A receptors due to mimicry of tryptamine neurotransmitters .
Substituent Effects :
- Chlorine : The 4-chlorobenzyl group in the target compound increases lipophilicity compared to methoxy or hydroxybenzyl groups in analogs (e.g., 2-hydroxy-3-ethylbenzyl in ). This may improve CNS penetration but reduce solubility.
- Methoxy Groups : Compounds with 2,5-dimethoxyphenyl substitutions (e.g., 25C-NBOMe) are associated with potent psychedelic effects via 5-HT2A agonism, whereas the target compound’s indole core may bias activity toward other serotonin subtypes .
Salt Forms : Hydrochloride salts are common across these compounds, enhancing crystallinity and bioavailability.
Biological Activity
N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to indole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{22}ClN
- Molecular Weight : 303.83 g/mol
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine. For instance, a study on similar compounds demonstrated significant cytotoxicity against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung cancer (NCI-H23) cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range (0.011–0.001 µM) .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 4d | SW620 | 0.011 |
| Compound 4f | PC-3 | 0.001 |
| Compound 4g | NCI-H23 | 0.56–0.83 |
The mechanism of action appears to involve the activation of procaspases and induction of apoptosis through caspase activation pathways, which are critical for programmed cell death .
The biological activity of this compound may involve interaction with various molecular targets:
- Caspase Activation : Compounds with similar structures have been shown to activate caspases, leading to apoptosis in cancer cells.
- Signal Transduction Modulation : The compound may interfere with cellular signaling pathways involving proteins such as c-jun N-terminal kinase and NF-kB, which are crucial in cancer progression .
Case Studies
Several case studies have investigated the biological effects of indole derivatives similar to this compound:
-
Study on Apoptosis Induction : A study demonstrated that derivatives activated caspase pathways effectively in multiple cancer cell lines, suggesting their potential use as anticancer agents.
"The derivatives showed significant activation of caspase activity compared to standard agents" .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that substituents on the indole ring significantly influenced biological activity, with halogenated compounds exhibiting enhanced potency against cancer cells .
Q & A
Basic: What are the standard synthetic routes for N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride?
Answer:
The synthesis typically involves multi-step reactions starting with indole derivatives. A common approach includes:
- Step 1: Alkylation of 2,5-dimethylindole with ethanamine under acidic conditions to form the ethanamine-indole intermediate .
- Step 2: Benzylation using 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the chlorobenzyl group .
- Step 3: Salt formation with HCl to improve solubility and stability .
Key Considerations: Optimize pH (4–6) and temperature (60–80°C) during alkylation to maximize yield. Use reflux setups in solvents like acetonitrile or DMF for efficient mixing .
Basic: How is the structure and purity of this compound confirmed in academic research?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify substituent positions (e.g., indole methyl groups at δ ~2.3 ppm, chlorobenzyl protons at δ ~4.5 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₂ClN₂⁺) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase columns (C18) with UV detection at λ ~255 nm .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Answer:
Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from:
- Tautomerism in the indole ring: Use 2D NMR (COSY, HSQC) to distinguish between 1H-indole and 3H-indole tautomers .
- Impurity peaks in HPLC: Compare retention times with synthetic intermediates. Adjust mobile phase (e.g., acetonitrile/water gradient) to separate co-eluting species .
- Salt vs. free base discrepancies: Perform elemental analysis (Cl⁻ content) or FTIR to confirm hydrochloride formation .
Advanced: What strategies optimize reaction yields for analogs with modified substituents?
Answer:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl) on the benzyl ring require longer reaction times due to reduced nucleophilicity. Use catalytic KI to enhance reactivity .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates but may require lower temperatures to avoid side reactions .
- Catalysis: Employ Pd/C or phase-transfer catalysts for benzylation steps to reduce byproducts .
Basic: What are the key physicochemical properties influencing experimental design?
Answer:
- Solubility: Hydrochloride salt enhances water solubility (~10 mg/mL at 25°C), critical for in vitro assays. Use PBS (pH 7.4) for biological studies .
- Stability: Store at -20°C in desiccated conditions to prevent hydrolysis of the indole ring .
- UV/Vis Profile: λmax ~255 nm (indole absorption) enables concentration determination via spectrophotometry .
Advanced: How does this compound interact with biological targets, and how are these interactions studied?
Answer:
- Mechanistic Studies: Molecular docking (e.g., AutoDock Vina) predicts binding to serotonin receptors (5-HT₂A) due to structural similarity to tryptamine derivatives .
- In Vitro Assays: Radioligand displacement assays (³H-ketanserin for 5-HT₂A) quantify affinity (IC₅₀). Validate via cAMP inhibition or calcium flux assays .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to assess CYP450-mediated degradation .
Advanced: How do structural analogs compare in pharmacological profiles?
Answer:
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Perform reactions in fume hoods due to potential HCl vapor release during salt formation .
- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal in designated organic waste containers .
Advanced: What computational methods support SAR (Structure-Activity Relationship) studies?
Answer:
- QSAR Modeling: Use descriptors like logP, molar refractivity, and H-bond donors to predict receptor binding. Validate with Leave-One-Out cross-validation .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 5-HT₂A) for 100 ns to assess binding stability (RMSD < 2.0 Å) .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F >30) and toxicity (LD₅₀ >500 mg/kg) .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Temperature: Store at -20°C in airtight, light-resistant vials to prevent photodegradation .
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt .
- Stability Monitoring: Perform HPLC every 6 months to detect degradation products (e.g., free indole or benzyl alcohol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
